7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C8H7ClFNO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale cyclization reactions using transition-metal catalysis. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine or fluorine atoms are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .
Scientific Research Applications
7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anticancer and antimicrobial activities
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine include other benzofuran derivatives like:
- 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
- 2,3-Dihydro-1-benzofuran-7-amine
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chlorine and fluorine atoms in the benzofuran ring enhances its reactivity and potential for diverse applications in medicinal chemistry .
Properties
Molecular Formula |
C8H7ClFNO |
---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2 |
InChI Key |
ZQJFFJROHCIJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)F)Cl)N |
Origin of Product |
United States |
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